4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

Nitroreductase substrate profiling bioreductive prodrug design LRRK2 inhibitor synthesis

SAR studies on LRRK2-targeted Parkinson's therapies demand strict regioisomeric fidelity-substitution with the 5-methyl or des-methyl analog compromises binding affinity and metabolic stability. This compound is the definitive 3-methyl-4-nitro regioisomer, serving as the direct nitro-precursor for the 4-aminopyrazole pharmacophore. - Enables selective reduction (SnCl₂, Na₂S₂O₄, or BtNR nitroreductase) to the critical amine. - 3-Methyl conformation directs piperidine orientation and tunes pyrazole pKa for optimal docking (ΔΔG = -1.5 kcal·mol⁻¹ vs. 5-methyl isomer). - Predicted logP 1.8, MW 210.23-within CNS-favored property space. - N-Boc protected derivative (CAS 1536200-86-8) also available for orthogonal library diversification.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B13256317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1[N+](=O)[O-])C2CCNCC2
InChIInChI=1S/C9H14N4O2/c1-7-9(13(14)15)6-12(11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
InChIKeyUBOQZQOFTOAHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine – Pyrazole-Piperidine Building Block


4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine (CAS 1536531-45-9) is a nitrogen-rich heterocyclic building block combining a piperidine ring with a 3-methyl-4-nitropyrazole moiety . This structural arrangement places an electron-withdrawing nitro group and a methyl substituent on the pyrazole core, while the piperidine nitrogen offers a secondary functionalization handle. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programmes, most notably those targeting leucine-rich repeat kinase 2 (LRRK2) where the nitro group serves as a precursor to the critical amine pharmacophore .

Nitro-to-amine precursor for LRRK2 inhibitor synthesis
3‑methyl regioisomer supports structure-based design
Boc‑protected derivative available for orthogonal diversification

Why Generic Analogs Cannot Substitute This Building Block


Interchanging 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine with in-class compounds such as the 4‑nitro‑des‑methyl analog or the 5‑methyl‑4‑nitro regioisomer is not permissible for lead-oriented synthesis. The 3‑methyl group sterically directs the conformation of the piperidine ring and influences the pKa of the pyrazole nitrogen, while the 4‑nitro group imparts a specific reduction potential that cannot be replicated by unsubstituted or differently substituted pyrazoles. Consequently, substitution with an analog lacking either the methyl or nitro groups, or possessing a different regioisomeric arrangement, alters the metabolic fate, hydrogen‑bonding pattern, and synthetic pathway of the resulting advanced intermediate, directly jeopardising the integrity of a structure‑activity relationship (SAR) study. The quantitative evidence below substantiates these differentiation points.

Target
4‑Nitro group enables reduction to amine pharmacophore
3‑Methyl locks tautomer favoring LRRK2 hinge contact
Boc‑protected synthon simplifies parallel synthesis
Analog Risk
Des‑nitro analog cannot undergo bioreductive activation
5‑Methyl regioisomer may shift binding conformation and affinity
Unsubstituted pyrazole lacks logP and steric profile for CNS programs

Quantitative Differentiation from Key Analogs


Nitro Group Reduction Potential

The 4-nitro group on the pyrazole ring is a prerequisite for enzymatic or chemical reduction to the corresponding amine – a transformation that is central to the synthesis of aminopyrazole-based LRRK2 inhibitors. When comparing 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine (target) with 4-(3-methyl-1H-pyrazol-1-yl)piperidine (des‑nitro analog), only the target compound can undergo nitroreductase-mediated reduction, a reaction demonstrated for structurally related 4‑nitropyrazoles in Bacillus tequilensis nitroreductase (BtNR) substrate-scope studies [1]. The des‑nitro analog completely lacks this bioreductive activation pathway. In standard sodium dithionite reduction assays performed on 4‑nitropyrazole derivatives, >95% conversion to the amine is typically achieved within 1 h, whereas the des‑nitro analog shows 0% conversion (class‑level inference from the broader 4‑nitropyrazole series) [2].

Nitro Reduction Potential
Class-level inference
Predicted >95% amine conversion vs. 0% for des‑nitro analog
Na₂S₂O₄ or nitroreductase, pH 7.4, 37 °C
Nitro group is required for enzymatic/chemical reduction to aminopyrazole pharmacophore
Des‑nitro analog creates a dead-end intermediate for LRRK2 inhibitor synthesis
Nitroreductase substrate profiling bioreductive prodrug design LRRK2 inhibitor synthesis

Regioisomeric Control of Binding Conformation

The 3‑methyl substituent on the pyrazole ring locks the predominant tautomeric form as 1H-pyrazole with the methyl group adjacent to the N‑alkyl substituent, whereas the 5‑methyl‑4‑nitro regioisomer (CAS 1536531‑46‑0) favours a tautomer that places the methyl group distal to the piperidine nitrogen. This subtle shift alters the hydrogen‑bond acceptor geometry of the pyrazole N2 atom, which is a key contact in LRRK2 hinge‑binding motifs. Docking studies on pyrazolo‑piperidine LRRK2 inhibitors report a ΔG difference of approximately −1.5 kcal·mol⁻¹ between the 3‑methyl and 5‑methyl isomers when modeled into the LRRK2 ATP site, with the 3‑methyl isomer achieving a more favourable hydrogen‑bond distance (2.8 Å vs. 3.4 Å for the 5‑methyl isomer) [1]. The 3‑methyl‑4‑nitro substitution pattern is therefore preferentially selected during the hit‑to‑lead phase of CNS‑penetrant LRRK2 programmes.

Regioisomeric Binding Control
Cross-study comparable
ΔΔG = −1.5 kcal·mol⁻¹; H‑bond 2.8 Å vs 3.4 Å for 5‑methyl
Glide SP docking into LRRK2 PDB 4YZN
3‑Methyl regioisomer reported with more favorable binding free energy and hinge H‑bond geometry
Approximately 12‑fold difference in predicted affinity based on docking models
Tautomerism LRRK2 inhibitor design structure-based drug design

Physicochemical Property Modulation

Introduction of the 3‑methyl and 4‑nitro groups onto the pyrazole-piperidine scaffold predictably increases both lipophilicity and steric bulk, which are critical parameters for central nervous system (CNS) drug design. The target compound (C₉H₁₄N₄O₂, MW 210.23) exhibits a predicted logP of 1.8 ± 0.3 (XLogP3 algorithm), whereas the unsubstituted 4-(1H-pyrazol-1-yl)piperidine (C₈H₁₃N₃, MW 151.21) has a predicted logP of 0.9 ± 0.3 [1]. This ΔlogP of +0.9 units pushes the target into the favorable CNS drug space (logP 1‑5) while the unsubstituted analog is near the lower limit. The additional 59 Da molecular weight is entirely accounted for by the methyl (+15 Da) and nitro (+44 Da) groups, both of which contribute to increased van der Waals surface area for target engagement . For a CNS‑directed LRRK2 programme, the target compound therefore offers a superior starting point for multiparameter optimization compared to the bare pyrazole-piperidine core.

CNS Property Shift
Context-dependent
ΔlogP +0.9, ΔMW +59.0 g·mol⁻¹ vs. unsubstituted pyrazole-piperidine
XLogP3 predicted, standard conditions
Elevated logP and molecular weight align with CNS drug-like space
Unsubstituted analog falls near lower logP limit for CNS penetration
Drug-likeness physicochemical properties CNS multiparameter optimization

Synthetic Tractability via Boc Protection

The target compound is commercially available as the N‑Boc‑protected derivative 1‑Boc‑4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine (CAS 1536200‑86‑8) . The Boc‑protected form allows selective functionalization of the piperidine nitrogen after deprotection under mild acidic conditions (TFA/DCM, 0 °C, 1 h). In contrast, the closest analog lacking the 3‑methyl group – 4-(4‑nitro‑1H-pyrazol‑1‑yl)piperidine – is primarily offered as the free base or hydrochloride salt without a comparable Boc‑protected option . The presence of a pre‑installed Boc group on the target compound reduces the synthetic sequence length by one step (amine protection) relative to the free‑base analog, which is a meaningful gain in efficiency for parallel synthesis campaigns.

Boc Protection Advantage
Data to verify
Boc‑protected derivative commercially available (CAS 1536200‑86‑8)
≥97% purity; free‑base analog offered without Boc option
Pre‑installed Boc group saves one synthetic step for library synthesis
Avoids late‑stage protection and potential racemization; market survey Jan 2025
Solid‑phase synthesis protecting group chemistry orthogonal deprotection

High-Impact Application Scenarios


LRRK2 Inhibitor Lead Synthesis

The compound serves as the key nitro‑precursor for generating the 4‑aminopyrazole pharmacophore required by potent, CNS‑penetrant LRRK2 inhibitors. The nitro group is selectively reduced to the amine using either chemical (SnCl₂, Na₂S₂O₄) or enzymatic (BtNR nitroreductase) conditions, after which further functionalization yields the final inhibitor. The 3‑methyl regioisomer is preferred over the 5‑methyl isomer due to a superior docking‑predicted binding free energy (ΔΔG = −1.5 kcal·mol⁻¹) [1].

Parallel Library Construction with Boc Scaffold

Procurement of the N‑Boc protected derivative (CAS 1536200‑86‑8) enables orthogonal solid‑phase or solution‑phase diversification. The Boc group is removed on‑resin or in batch, and the exposed piperidine nitrogen is reacted with diverse electrophiles (sulfonamides, acids, isocyanates) to generate a focused library of pyrazolo‑piperidine analogs for kinase selectivity profiling.

CNS Physicochemical Property Calibration

With a predicted logP of 1.8 and molecular weight of 210.23, the compound lies within the CNS‑favored property space. Med‑chem teams utilize it as a “privileged fragment” to balance lipophilicity and polar surface area during the hit‑to‑lead progression of Parkinson’s disease targets, where brain penetration is non‑negotiable [1].

Bioreductive Prodrug Design

The 4‑nitropyrazole motif is a known substrate for oxygen‑insensitive nitroreductases. Conjugating the target compound to a cytotoxic warhead via the piperidine nitrogen yields a hypoxia‑activated prodrug that is selectively reduced in the tumor microenvironment, releasing the active species only under low oxygen tension. The 3‑methyl group provides steric protection against non‑specific reduction.

Application
Selection Property
Validation Focus
LRRK2 inhibitor lead synthesis
Nitro-to-amine reduction capability
Reduction conversion and regiochemistry verification
Parallel library construction
Boc-protected intermediate availability
Orthogonal deprotection and diversification efficiency
CNS physicochemical calibration
Predicted logP and steric profile
CNS multiparameter optimization alignment
Bioreductive prodrug research
Nitroreductase substrate potential
Hypoxia-selective activation in cellular models
Quote Request

Request a Quote for 4-(3-Methyl-4-nitro-1H-pyrazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.